molecular formula C18H22N2O4 B2911596 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421501-11-2

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No. B2911596
M. Wt: 330.384
InChI Key: OFCQJAPDYDLFOQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with common reagents.


Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to specific chemistry resources for detailed information. Remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-9-14(24-20-12)7-8-19-16(21)11-22-15-6-4-5-13-10-18(2,3)23-17(13)15/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQJAPDYDLFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

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